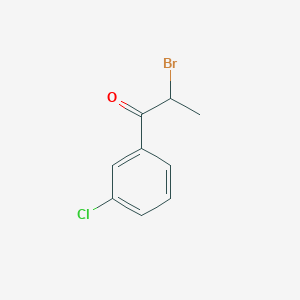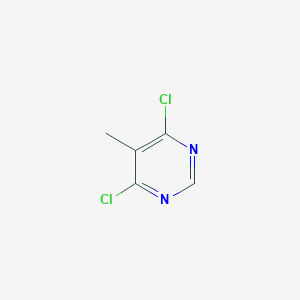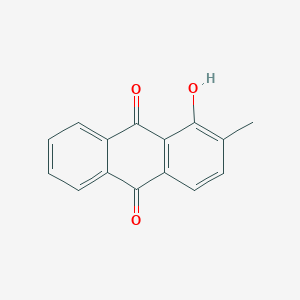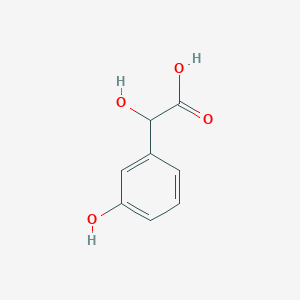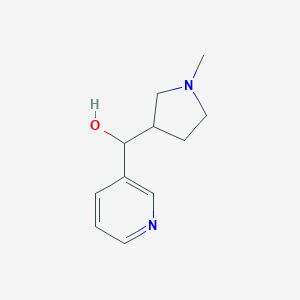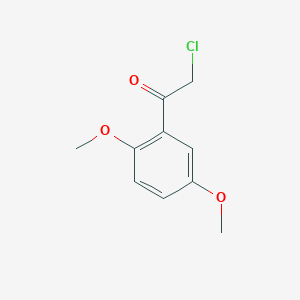
Dapsone-D8 (Major)
Übersicht
Beschreibung
Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Eigenschaften
Dapsone ist für seine starken entzündungshemmenden Eigenschaften bekannt . Es hemmt die Produktion von reaktiven Sauerstoffspezies (ROS), reduziert die Wirkung von Eosinophilenperoxidase auf Mastzellen und reguliert entzündliche Reaktionen, die durch Neutrophile vermittelt werden, nach unten . Diese Eigenschaften machen es effektiv bei der Behandlung einer Vielzahl von entzündlichen und infektiösen Hauterkrankungen .
Antibakterielles Mittel
Dapsone übt seine antibakterielle Wirkung aus, indem es die Dihydrofolsäure-Synthese hemmt, was zur Hemmung des bakteriellen Wachstums führt . Es gehört zu den Medikamenten der ersten Wahl, die in der multimodalen Behandlung von Lepra eingesetzt werden, die von der Weltgesundheitsorganisation (WHO) empfohlen wird .
Antimikrobielle und Antiprotozoale Wirkungen
Dapsone besitzt breit gefächerte Wirkungen, darunter antimikrobielle und antiprotozoale Eigenschaften . Es wurde als Medikament der zweiten Wahl für die Behandlung/Prävention von Toxoplasmose und Pneumocystis-Pneumonie bei Menschen mit Störungen des Immunsystems empfohlen .
Neuroprotektive und Zytoprotektive Wirkungen
Neuere Studien haben die antioxidativen, antiexzitotoxischen und antiapoptotischen Wirkungen von Dapsone in verschiedenen Modellen ischämischer Schäden, traumatischen Schäden und Modellen neurodegenerativer Erkrankungen wie Parkinson (PD) und Alzheimer (AD) beschrieben .
Behandlung dermatologischer Erkrankungen
Dapsone wurde effektiv bei einer Vielzahl von dermatologischen und systemischen Erkrankungen eingesetzt, die hauptsächlich durch neutrophile und eosinophile Anhäufung und Infiltration gekennzeichnet sind .
Behandlung von Malaria und Pneumonie bei AIDS
In der Kombinationstherapie wurde Dapsone erfolgreich als antiinfektiöse Chemoprophylaxe für Malaria und Pneumonie bei AIDS eingesetzt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
Wirkmechanismus
Target of Action
Dapsone, also known as 4,4’-diaminodiphenyl sulfone, primarily targets a wide range of bacteria, but it is mainly employed for its actions against Mycobacterium leprae . It also has anti-inflammatory, antibacterial, and immunomodulatory effects .
Mode of Action
Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This inhibition of folic acid synthesis leads to the inhibition of bacterial growth .
Biochemical Pathways
Dapsone’s anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . It also inhibits the production of tumor necrosis factor-alpha (TNF-α) as well as prostaglandin synthesis and liberation .
Pharmacokinetics
After oral administration, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract . The elimination half-life of Dapsone is about 30 hours . The drug shows linear pharmacokinetics within the therapeutic range and the time-course after oral administration fits a 2-compartment model . Dapsone is about 70 to 90% protein bound and its monoacetylated metabolite (MADDS) is almost completely protein bound .
Result of Action
Dapsone has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions . It also has neuroprotective and cytoprotective effects .
Action Environment
Some genetic and environmental factors, by increasing the production of dapsone-reactive metabolites or affecting the ability of the liver to detoxify them, may increase the risk of developing Dapsone hypersensitivity syndrome (DHS) . The latency before the onset of symptoms can vary from 2−6 h, in previously sensitized patients, to 6 months .
Biochemische Analyse
Biochemical Properties
Dapsone-D8 (Major) exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells and downregulating neutrophil-mediated inflammatory responses .
Cellular Effects
Dapsone-D8 (Major) has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions .
Molecular Mechanism
The molecular mechanism of Dapsone-D8 (Major) involves both anti-microbial and anti-inflammatory effects. The anti-microbial effects are achieved by inhibiting dihydrofolic acid synthesis, which leads to the inhibition of bacterial growth . The anti-inflammatory effects are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .
Temporal Effects in Laboratory Settings
Data from biochemical analysis showed a significant increase in SOD, glutathione peroxidase (GSH-Px), and total antioxidant status (TAS) levels, as well as decreased malondialdehyde (MDA) level in the dapsone-treated group compared with the priapism-induced group .
Dosage Effects in Animal Models
It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .
Metabolic Pathways
It is known that Dapsone-D8 (Major) possesses a broad-spectrum effect, including anti-microbial and anti-protozoal properties .
Transport and Distribution
It is known that Dapsone-D8 (Major) has been recommended as a second-line drug for toxoplasmosis and pneumocystis pneumonia treatment/prevention in those who suffer from immune system disorders .
Subcellular Localization
It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .
Eigenschaften
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-38-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)

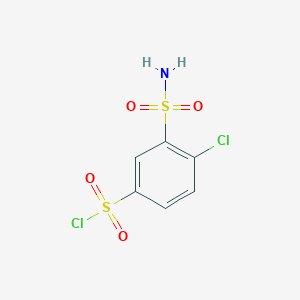


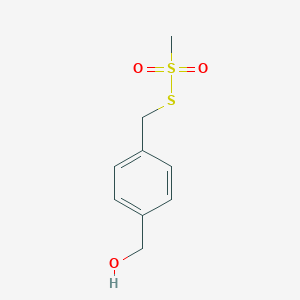
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
